KAAD-Cyclopamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: KAAD-Cyclopamine is synthesized through a series of chemical reactions starting from Cyclopamine. The synthesis involves the modification of Cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: KAAD-Cyclopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
KAAD-Cyclopamine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: The compound is employed to investigate the biological functions of the Hedgehog pathway in cell differentiation, proliferation, and migration.
Medicine: this compound is used in cancer research to study its effects on tumor growth and metastasis. .
Industry: The compound is utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
KAAD-Cyclopamine exerts its effects by binding to the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. By inhibiting Smo, the compound prevents the activation of downstream signaling molecules, such as Gli1, which are involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
KAAD-Cyclopamine is compared with other similar compounds, such as:
Cyclopamine: The parent compound, which also inhibits the Hedgehog pathway but with lower potency.
Jervine: Another steroidal alkaloid with similar inhibitory effects on the Hedgehog pathway.
Veratramine: A non-teratogenic but toxic Veratrum alkaloid
Uniqueness: this compound is unique due to its higher potency and specificity in inhibiting the Hedgehog signaling pathway compared to its analogs. It has an IC50 value of 20 nM, making it significantly more effective than Cyclopamine, which has an IC50 value of 300 nM .
Biological Activity
KAAD-Cyclopamine is a synthetic derivative of cyclopamine, a well-known antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered significant attention in cancer research due to its ability to inhibit various malignancies by targeting the Smoothened (Smo) receptor, a critical component of the Hh pathway. This article explores the biological activity of this compound, detailing its mechanisms, effects on different cancer types, and relevant research findings.
This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. The mechanism involves direct binding to the Smo receptor, which leads to the blockade of downstream signaling events associated with cell proliferation and survival.
- Binding Affinity : this compound exhibits a high binding affinity for Smo, with an IC50 value reported as low as 3 nM in some studies, indicating potent inhibitory activity against Hh signaling .
- Receptor Interaction : The compound binds to specific domains within Smo, influencing its conformation and preventing signal transduction that promotes tumor growth .
Effects on Cancer Cell Lines
Numerous studies have documented the effects of this compound on various cancer cell lines:
- Hepatocellular Carcinoma (HCC) : In SMMC-7721 cells, this compound treatment resulted in a significant reduction in cell proliferation (approximately 70% inhibition at optimal doses) and invasiveness. The compound decreased DNA synthesis and wound closure rates in migration assays by more than 65% .
- Malignant Glioma : this compound sensitized primary glioma cells to TRAIL-mediated apoptosis, indicating its potential role in enhancing the effectiveness of existing therapies .
- Breast Cancer : The compound has been shown to inhibit estrogen-induced cell cycle progression in breast cancer models, suggesting a broader application in hormone-responsive tumors .
Research Findings
The following table summarizes key findings from various studies on this compound:
Case Studies
- Hepatocellular Carcinoma Study : A detailed examination involving SMMC-7721 cells demonstrated that this compound not only inhibited proliferation but also significantly reduced the invasive potential of these cells. This was evidenced by wound healing assays that showed over 65% reduction in wound closure compared to controls .
- Glioma Sensitization Study : Research indicated that this compound could enhance the susceptibility of glioma cells to TRAIL-mediated apoptosis, suggesting potential therapeutic combinations for more effective treatment strategies against glioblastomas .
Properties
Molecular Formula |
C44H63N3O4 |
---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1 |
InChI Key |
WDHRPWOAMDJICD-FOAQWNCLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Origin of Product |
United States |
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